molecular formula C12H10ClNO2 B8815853 4-Phenylnicotinic acid hydrochloride CAS No. 103863-13-4

4-Phenylnicotinic acid hydrochloride

Cat. No.: B8815853
CAS No.: 103863-13-4
M. Wt: 235.66 g/mol
InChI Key: NNCYGQPSTPUTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylnicotinic acid hydrochloride is a substituted nicotinic acid derivative characterized by a phenyl group at the 4-position of the pyridine ring and a hydrochloride salt form. Nicotinic acid derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis, often serving as intermediates or bioactive molecules .

Properties

CAS No.

103863-13-4

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

4-phenylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H9NO2.ClH/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H

InChI Key

NNCYGQPSTPUTJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs differ in substituents on the pyridine ring, which influence physicochemical and biological properties:

Compound Name Substituent (Position) Molecular Weight CAS Number Similarity Score
4-Methylnicotinic acid hydrochloride Methyl (4) 173.59* 94015-05-1 0.74
6-Amino-4-methylnicotinic acid Methyl (4), Amino (6) 168.15 179555-11-4 0.78
Ethyl 4-chloronicotinate hydrochloride Chloro (4), Ethoxy (2) 220.64 174496-99-2 0.87

*Calculated based on empirical formula from .

  • Ethyl 4-chloronicotinate hydrochloride : The electron-withdrawing chloro group may reduce metabolic stability compared to phenyl or methyl groups .

Physicochemical Properties

Substituents significantly impact solubility, stability, and reactivity:

  • Solubility: Hydrophobic groups (e.g., phenyl) reduce aqueous solubility, whereas polar groups (e.g., amino) enhance it. For example, 6-amino-4-methylnicotinic acid is more water-soluble than its methyl-substituted analog .
  • Acid Stability : Nicotinic acid derivatives with electron-donating groups (e.g., methyl) exhibit greater acid stability. For instance, Nicardipine hydrochloride (a dihydropyridine derivative) shows pH-dependent degradation due to its nitro group .

Stability and Analytical Methods

  • Stability : Acidic conditions degrade electron-deficient derivatives (e.g., chloro-substituted compounds), while phenyl-substituted analogs may exhibit enhanced stability .
  • Analytical Techniques : HPLC and spectrophotometry are standard for quantification. For example, memantine hydrochloride (a structurally distinct ammonium derivative) is analyzed via UV-Vis at 350 nm .

Q & A

Q. What are the established synthetic routes for 4-phenylnicotinic acid hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves coupling reactions between phenylboronic acids and nicotinic acid derivatives under palladium catalysis, followed by hydrochloride salt formation. Key steps include:

  • Acid Chloride Formation : React nicotinic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with phenylboronic acid in a mixed solvent system (e.g., DME/H₂O) under inert atmosphere .
  • Hydrochloride Precipitation : Neutralize with HCl in ethanol to yield the hydrochloride salt.
    Purity Optimization :
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for intermediates.
  • HPLC Validation : Monitor purity post-synthesis (see Question 3 for HPLC parameters) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.8 ppm for phenyl/nicotinic protons) and carbon backbone integrity.
    • DEPT-135 : Identify CH₃/CH₂ groups in byproducts .
  • FT-IR : Validate carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydrochloride salt formation via N–H stretches (~2500 cm⁻¹).
  • HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with 0.03 M phosphate buffer (pH 3.0)/methanol (70:30) at 1 mL/min flow rate. Detect at 210 nm for quantification .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).
  • Structural Elucidation : Perform X-ray crystallography to confirm stereochemical consistency, as impurities or polymorphs may skew results .
  • Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., pH, solvent polarity) to isolate variables .

Q. What advanced strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional heating) while maintaining >90% yield .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and minimize byproduct formation .

Q. How can this compound be evaluated for pharmacological potential in preclinical models?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (λex/λem = 340/450 nm).
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM .
  • In Vivo Models :
    • Pharmacokinetics : Administer intravenously (10 mg/kg) in rodents; quantify plasma levels via LC-MS/MS with a LLOQ of 1 ng/mL .

Q. What analytical techniques address batch-to-batch variability in this compound?

Methodological Answer:

  • QbD Approach : Define critical quality attributes (CQAs) like particle size and polymorphic form using:
    • DSC/TGA : Assess thermal behavior and hydrate formation.
    • PXRD : Identify crystalline vs. amorphous content .
  • DoE (Design of Experiments) : Optimize synthesis parameters (e.g., temperature, stoichiometry) to reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.